1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-
Overview
Description
1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- is a chemical compound with the molecular formula C26H31NO2 and a molecular weight of 389.5 g/mol. This compound is characterized by the presence of a hexanol group and a substituted amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- typically involves the reaction of 1-hexanol with a substituted benzylamine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid or a base, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as nitration, reduction, and alkylation to introduce the desired functional groups. The final product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- can undergo various chemical reactions, including:
Oxidation: The hexanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the use of a catalyst, such as iron(III) chloride (FeCl3), and are carried out under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of hexanoic acid or hexanal.
Reduction: Formation of the corresponding primary or secondary amine.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups or to study reaction mechanisms.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Hexanol: A simple alcohol with a similar hexanol group but lacking the substituted amino group.
Benzylamine: A primary amine with a benzyl group, similar to the substituted amino group in the compound.
Diphenylmethanol: An alcohol with a diphenylmethyl group, similar to the substituted aromatic rings in the compound.
Uniqueness
1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- is unique due to the combination of its hexanol and substituted amino groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO2/c1-29-25-18-16-24(17-19-25)26(22-12-6-4-7-13-22,23-14-8-5-9-15-23)27-20-10-2-3-11-21-28/h4-9,12-19,27-28H,2-3,10-11,20-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPCVCIUPSVSBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551640 | |
Record name | 6-{[(4-Methoxyphenyl)(diphenyl)methyl]amino}hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114729-83-8 | |
Record name | 6-{[(4-Methoxyphenyl)(diphenyl)methyl]amino}hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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